molecular formula C18H18O4SSi B3056591 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione CAS No. 7260-15-3

2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione

Cat. No.: B3056591
CAS No.: 7260-15-3
M. Wt: 358.5 g/mol
InChI Key: SGKWFVLTTUNKJD-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione is a chemical compound with the molecular formula C18H18O4SSi It is known for its unique structure, which includes both silicon and sulfur atoms within a dioxathiasilecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione typically involves the reaction of diphenylsilane with sulfur dioxide and an appropriate diol. The reaction conditions often require a catalyst to facilitate the formation of the dioxathiasilecane ring. The process may involve steps such as:

    Reaction of Diphenylsilane with Sulfur Dioxide: This step forms an intermediate compound.

    Cyclization with a Diol: The intermediate reacts with a diol under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different silane derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various silane derivatives.

    Substitution: Phenyl-substituted derivatives.

Scientific Research Applications

2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of silicon and sulfur atoms in the ring structure may contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-1,3,2-dioxasilinane: Lacks the sulfur atom, resulting in different chemical properties.

    2,2-Diphenyl-1,3,2-dioxathiane: Contains sulfur but lacks the silicon atom.

Uniqueness

2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione is unique due to the presence of both silicon and sulfur atoms within the same ring structure. This combination imparts distinctive chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4SSi/c19-17-11-13-23-14-12-18(20)22-24(21-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKWFVLTTUNKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC(=O)O[Si](OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290143
Record name 2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7260-15-3
Record name NSC67011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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